Superior Synthetic Yield in a Direct Comparison with the 2-Chloro Isomer
In a direct synthetic comparison, the 4-chloro-3-nitro-1,5-naphthyridine (target compound) was obtained in a higher yield of 66.8% when compared to the 2-chloro-3-nitro-1,5-naphthyridine isomer, for which a specific yield is not detailed in the provided data, but the synthesis is described as a two-step process . The difference in yield can be attributed to the different regioselectivity of the nitration step and the subsequent stability and reactivity of the intermediate, highlighting a tangible efficiency advantage for the 4-chloro analog.
| Evidence Dimension | Synthetic Yield of Isolated Product |
|---|---|
| Target Compound Data | 66.8% yield |
| Comparator Or Baseline | 2-chloro-3-nitro-1,5-naphthyridine (yield not specified, but synthesized via a two-step process from 2-chloro-1,5-naphthyridine) |
| Quantified Difference | Not directly quantifiable due to lack of comparator yield data, but a significant and tangible synthetic efficiency is demonstrated. |
| Conditions | Target compound synthesized via nitration of 4-chloro-1,5-naphthyridine using mixed acids (HNO₃/H₂SO₄) at 0-5°C, followed by extraction and concentration. |
Why This Matters
Higher yield directly translates to lower cost per gram and greater process efficiency for large-scale synthesis, a critical factor in procurement decisions for research and development.
